molecular formula C18H17N5O4S B11273850 methyl 2-({[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate

methyl 2-({[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate

Cat. No.: B11273850
M. Wt: 399.4 g/mol
InChI Key: BZOQNAGKGVVPGU-UHFFFAOYSA-N
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Description

Methyl 2-{2-[7-(ethylsulfanyl)-4-oxo-3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl]acetamido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[7-(ethylsulfanyl)-4-oxo-3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl]acetamido}benzoate typically involves multi-step organic reactions. One common method includes the condensation of ethylsulfanyl-substituted pyrimidine derivatives with acetamido benzoate under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[7-(ethylsulfanyl)-4-oxo-3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl]acetamido}benzoate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-{2-[7-(ethylsulfanyl)-4-oxo-3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl]acetamido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-{2-[7-(ethylsulfanyl)-4-oxo-3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl]acetamido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and hydrophobic interactions, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer and antiviral activities.

    Pyrido[2,3-d]pyrimidin-5-one derivatives: Exhibits antiproliferative and antimicrobial properties.

    Pyrimidino[4,5-d][1,3]oxazine derivatives: Used in the development of pharmaceuticals with various biological activities.

Uniqueness

Methyl 2-{2-[7-(ethylsulfanyl)-4-oxo-3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl]acetamido}benzoate stands out due to its unique combination of a diazino-pyrimidine core with an ethylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H17N5O4S

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 2-[[2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H17N5O4S/c1-3-28-18-19-8-12-15(22-18)20-10-23(16(12)25)9-14(24)21-13-7-5-4-6-11(13)17(26)27-2/h4-8,10H,3,9H2,1-2H3,(H,21,24)

InChI Key

BZOQNAGKGVVPGU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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